molecular formula C13H12ClNO B1611526 1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile CAS No. 25115-75-7

1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile

Cat. No. B1611526
CAS RN: 25115-75-7
M. Wt: 233.69 g/mol
InChI Key: CLNXKPRXMYQSOL-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile, also known by its chemical formula C~14~H~10~ClNO , is a synthetic organic compound. It belongs to the class of aryl ketones and contains a nitrile functional group. The compound’s structure combines a cyclohexane ring, a phenyl ring, and a cyano group.



Synthesis Analysis

The synthesis of 1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile involves several steps. While there are variations in synthetic routes, a common approach includes the reaction of 4-chlorobenzaldehyde with cyclohexanone in the presence of a suitable catalyst. The subsequent nitrile formation is achieved by treating the resulting intermediate with a cyanide source (e.g., sodium cyanide ).



Molecular Structure Analysis

The molecular structure of 1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile reveals an intricate architecture. Key features include:



  • The 4-chlorophenyl group attached to the cyclohexane ring.

  • The oxo (carbonyl) group at the cyclohexane position.

  • The cyano (nitrile) group extending from the cyclohexane ring.



Chemical Reactions Analysis

1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile can participate in various chemical reactions:



  • Hydrolysis : The nitrile group can be hydrolyzed to form the corresponding carboxylic acid.

  • Reduction : Reduction of the carbonyl group yields the corresponding alcohol.

  • Substitution Reactions : The phenyl group can undergo electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 150-152°C .

  • Solubility : Moderately soluble in organic solvents (e.g., acetone, methanol).

  • Color : Typically appears as a white to off-white crystalline solid .


Safety And Hazards

1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile should be handled with care due to its potential hazards:



  • Toxicity : The compound may be toxic if ingested, inhaled, or absorbed through the skin.

  • Irritant : It can irritate the eyes, skin, and respiratory system.

  • Environmental Impact : Proper disposal is essential to prevent environmental contamination.


Future Directions

Future research could explore:



  • Biological Activity : Investigate any potential pharmacological effects.

  • Derivatives : Synthesize and study derivatives for improved properties.

  • Industrial Applications : Assess its utility in materials science or drug development.


properties

IUPAC Name

1-(4-chlorophenyl)-4-oxocyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-11-3-1-10(2-4-11)13(9-15)7-5-12(16)6-8-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNXKPRXMYQSOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C#N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481476
Record name 1-(4-chlorophenyl)-4-oxocyclohexanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile

CAS RN

25115-75-7
Record name 1-(4-chlorophenyl)-4-oxocyclohexanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A reaction mixture consisting of 29.8 gm (0.102 mole) of 2-carbomethoxy-4-(p-chlorophenyl)-4-cyanocyclohexanone (prepared in Part B, above), 660 ml. glacial acetic acid, and 330 ml. 10% aqueous sulfuric acid is heated on a steam bath at about 100° C. for 24 hours. The mixture is stirred continuously. After cooling, the mixture is diluted with 1300 ml. water, and extracted with benzene. The benzene phase is recovered and washed successively with water, with aqueous sodium bicarbonate, and with brine. The benzene is then removed by evaporation under reduced pressure to give a solid residue. The solid residue is recrystallized from diethyl ether to give 12.13 gm. (82% yield) of 4-(p-chlorophenyl)-4-cyanocyclohexanone having a melting point at 94.5° to 97° C.
Name
2-carbomethoxy-4-(p-chlorophenyl)-4-cyanocyclohexanone
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Synthesis routes and methods II

Procedure details

A mixture of 29.8 g. (0.102 mole) of methyl 5-cyano-5-(4-chlorophenyl)-2-oxocyclohexanecarboxylate (prepared in Example 7) in 660 ml. of acetic acid and 330 ml. of 10% sulfuric acid is stirred mechanically on a steam bath for about 24 hours. The mixture is then allowed to cool and diluted with water. This mixture is extracted thoroughly with benzene. The organic layer is washed successively with water, sodium bicarbonate solution and brine and evaporated to dryness. The solid residue is recrystallized from ether to give 19.49 g. (82% yield) of 4-cyano-4-(4-chlorophenyl)cyclohexanone, having a melting point of 94.5° to 97°C.
Name
methyl 5-cyano-5-(4-chlorophenyl)-2-oxocyclohexanecarboxylate
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0.102 mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile
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1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile
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1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile

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